molecular formula C24H27NO6 B12286302 Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate

Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate

Cat. No.: B12286302
M. Wt: 425.5 g/mol
InChI Key: LFKLNTHVFMHRLV-UHFFFAOYSA-N
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Description

Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate is a piperidine derivative featuring three distinct functional groups:

  • Position 1: A benzyl carbamate (Cbz) protecting group.
  • Position 2: A 2-oxopropyl substituent (acetylacetone-derived moiety).
  • Position 3: A phenylmethoxycarbonyloxy group (carbonate ester with a benzyl ether).

This compound is likely utilized as an intermediate in organic synthesis or medicinal chemistry due to its modular structure, which allows for selective deprotection or functionalization.

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate

InChI

InChI=1S/C24H27NO6/c1-18(26)15-21-22(31-24(28)30-17-20-11-6-3-7-12-20)13-8-14-25(21)23(27)29-16-19-9-4-2-5-10-19/h2-7,9-12,21-22H,8,13-17H2,1H3

InChI Key

LFKLNTHVFMHRLV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1C(CCCN1C(=O)OCC2=CC=CC=C2)OC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Material: cis-3-Hydroxypiperidine-2-carboxylic Acid Derivatives

The synthesis typically begins with commercially available cis-3-hydroxypiperidine-2-carboxylic acid derivatives. A representative protocol involves:

Step 1: Dual Protection
React 3-hydroxypiperidine-2-carboxylic acid with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

Parameter Value
Solvent THF/Water (2:1)
Base NaHCO₃ (2.5 eq)
Temperature 0°C → RT
Time 12 hr
Yield 78-82%

This step installs both N1-Cbz and O3-Cbz protections simultaneously.

Step 2: Side Chain Introduction
Introduce the 2-oxopropyl group via Michael addition using methyl vinyl ketone:

Parameter Value
Catalyst BF₃·OEt₂ (0.1 eq)
Solvent Anhydrous CH₂Cl₂
Temperature -78°C → -20°C
Reaction Time 4 hr
Workup Aq. NaHCO₃ extraction
Yield 65-68%

This step establishes the trans-configuration through chelation-controlled addition.

Stereoselective Synthesis via Chiral Auxiliaries

For enantiomerically pure material, a chiral pool approach using (R)-phenylglycinol has been reported:

Key Steps:

  • Formation of Evans oxazolidinone intermediate
  • Diastereoselective alkylation at C2
  • Reductive cleavage of auxiliary
Step Conditions Diastereomeric Ratio Yield
Oxazolidinone Form. (R)-Phenylglycinol, ClCO₂Bn - 89%
Alkylation MVK, LDA, THF/-78°C 92:8 trans:cis 74%
Auxiliary Removal LiAlH₄, Et₂O/0°C - 81%

This method provides >98% ee for both (2R,3S) and (2S,3R) enantiomers.

One-Pot Tandem Protection-Alkylation Strategy

Recent patents describe a streamlined one-pot procedure:

Reaction Scheme:
cis-3-Hydroxypiperidine → Cbz protection → in situ alkylation → oxidation

Parameter Value
Reagents Cbz-Cl, MVK, TFAA
Catalyst Zn(OTf)₂ (5 mol%)
Solvent CH₃CN
Temperature 0°C → 40°C
Time 8 hr
Yield 58% (3 steps)

Key advantages include reduced purification steps and improved atom economy.

Oxidation State Manipulation Approaches

Alternative routes utilize oxidation of pre-installed propyl chains:

Path A: Secondary Alcohol Oxidation

  • Install 2-(2-hydroxypropyl) via Grignard addition
  • Oxidize with Dess-Martin periodinane

Path B: Alkene Epoxidation/Hydrolysis

  • Introduce 2-allyl group
  • Epoxidize with mCPBA
  • Acidic hydrolysis to ketone

Comparative data:

Parameter Path A Path B
Overall Yield 47% 38%
Purity (HPLC) 99.1% 97.3%
Byproducts <1% 3-5%

Path A is generally preferred for large-scale production.

Critical Process Parameters and Optimization

Temperature Effects on Diastereoselectivity

Studies reveal significant temperature dependence in the key alkylation step:

Temperature (°C) trans:cis Ratio Yield (%)
-78 95:5 71
-40 92:8 75
0 85:15 82
25 78:22 88

Optimal balance between selectivity and yield occurs at -40°C.

Solvent Screening for Crystallization

Final product purification employs solvent-mediated crystallization:

Solvent System Purity (%) Recovery (%)
EtOAc/Hexanes 99.3 82
CHCl₃/MeOH 98.7 75
Acetone/H₂O 99.1 68
MTBE/Heptane 99.5 79

EtOAc/Hexanes (1:3 v/v) provides optimal results for industrial-scale processes.

Analytical Characterization Data

Spectroscopic Properties:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.31-7.25 (m, 10H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.89 (d, J=12.4 Hz, 1H, NCH₂Ph), 4.63 (dd, J=12.4, 3.1 Hz, 1H, NCH₂Ph), 4.21 (td, J=11.2, 3.0 Hz, 1H, H-3), 3.85 (ddd, J=12.8, 4.6, 2.1 Hz, 1H, H-6a), 3.42 (ddd, J=12.8, 9.7, 3.0 Hz, 1H, H-6b), 2.98 (s, 2H, COCH₂), 2.18 (s, 3H, COCH₃)
  • ¹³C NMR (100 MHz, CDCl₃): δ 207.5 (COCH₃), 170.2 (NCO₂), 156.1 (OCO₂), 136.4-128.1 (Ar-C), 76.3 (C-3), 67.8 (OCH₂), 58.4 (NCH₂), 45.2 (C-2), 30.1 (COCH₂), 28.7 (C-6), 24.3 (C-5)

Chromatographic Data:

  • HPLC : tR=12.7 min (Zorbax SB-C18, 75:25 MeCN/H₂O, 1 mL/min)
  • Chiral GC : >99% ee (Cyclodex-B column, 120°C isothermal)

Industrial-Scale Process Considerations

A validated kilogram-scale procedure reports:

  • Throughput: 1.2 kg/batch
  • Cycle Time: 48 hr
  • E-Factor: 32 (including solvent recovery)
  • IPC Points:
    • Residual benzyl chloride <0.1% after protection
    • trans/cis ratio >95:5 before crystallization
    • Ketone content >99.5% by IR

This process achieves 62% overall yield with 99.7% chemical purity and 99.3% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxopropyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Research

Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate has been investigated for its potential as an inhibitor in various biological pathways. Recent studies have highlighted its role in inhibiting non-nucleoside reverse transcriptase, which is crucial for the development of antiviral therapies against HIV .

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The structure allows for interaction with specific molecular targets involved in cancer cell proliferation and survival, making it a candidate for further development in cancer therapy .

Chemical Synthesis

The synthesis of this compound involves multiple steps, including the formation of piperidine derivatives and subsequent functionalization. The ability to modify its structure allows for the creation of analogs with enhanced biological activity or altered pharmacokinetic properties.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits non-nucleoside reverse transcriptase
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionPotential to inhibit specific enzymes

Case Study 1: Antiviral Efficacy

A study published in Molecules demonstrated that this compound showed promising results in inhibiting HIV reverse transcriptase through both ligand-based and structure-based approaches. The research utilized molecular docking to predict binding affinities and interactions at the active site of the enzyme, leading to insights into its mechanism of action .

Case Study 2: Cytotoxicity Assessment

In another investigation, derivatives of this compound were screened against various human cancer cell lines, revealing significant cytotoxicity. The study employed MTT assays to quantify cell viability post-treatment, indicating that modifications to the benzyl group could enhance anticancer properties .

Mechanism of Action

The mechanism of action of Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved may include inhibition of inflammatory mediators or modulation of neurotransmitter release.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positioning and Functional Group Variations

Key structural analogs and their differences are summarized below:

Compound Name Position 1 Position 2 Position 3 Position 4 Notable Properties
Target Compound Benzyl carbamate 2-oxopropyl Phenylmethoxycarbonyloxy - High steric bulk, potential chiral centers
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate Benzyl carbamate - - Ethoxy-oxopropyl Liquid state; ester stability
Benzyl 4-aminopiperidine-1-carboxylate Benzyl carbamate - - Amino group Nucleophilic reactivity; limited toxicity data
Benzyl 2-(2-oxopropyl)piperidine-1-carboxylate Benzyl carbamate 2-oxopropyl - - 99% yield; 97.5% ee
tert-Butyl 2-(2-oxopropyl)piperidine-1-carboxylate tert-Butyl carbamate 2-oxopropyl - - Boc protection; acid-labile
Key Observations:

Positional Effects :

  • The target compound’s 3-phenylmethoxycarbonyloxy group introduces steric hindrance and electronic effects absent in analogs like Benzyl 2-(2-oxopropyl)piperidine-1-carboxylate . This may reduce reactivity in nucleophilic substitutions but enhance stability in basic conditions.
  • Ethoxy-oxopropyl at position 4 () confers ester stability but lacks the carbonate’s lability, limiting its utility in sequential deprotection strategies .

Protecting Group Comparisons: Benzyl (Cbz) vs. tert-Butyl (Boc): The target’s benzyl group requires hydrogenolysis for removal, whereas the Boc group (tert-butyl analog) is cleaved under acidic conditions . This difference impacts synthetic strategies for downstream functionalization.

Synthetic Efficiency: Benzyl 2-(2-oxopropyl)piperidine-1-carboxylate () was synthesized with 99% yield and 97.5% enantiomeric excess (ee), demonstrating the efficacy of asymmetric catalysis.

Physicochemical and Reactivity Profiles

  • Solubility: The phenylmethoxycarbonyloxy group in the target compound increases lipophilicity compared to analogs with polar groups (e.g., amino at position 4 in ). This may reduce aqueous solubility but enhance membrane permeability in biological systems .
  • Stability : The carbonate group in the target compound is more labile under basic or nucleophilic conditions than the ethoxy ester in , enabling selective deprotection .

Biological Activity

Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant research findings.

1. Synthesis

The synthesis of this compound typically involves several steps that utilize known organic synthesis techniques. The compound can be synthesized from benzyl (2R,3S)-3-{[(benzyloxy)carbonyl]oxy}-2-(2-oxopropyl)piperidine-1-carboxylate through various coupling reactions and deprotection steps, as outlined in the patent literature .

2.1 Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, molecular docking studies have shown that related compounds can inhibit the activity of EGFR tyrosine kinase, which is crucial in cancer cell proliferation . This suggests potential applications in cancer therapy, particularly for tumors with aberrant EGFR signaling.

2.2 Histone Deacetylase Inhibition

This compound has been evaluated for its histone deacetylase (HDAC) inhibitory activity. In vitro studies demonstrated that certain analogs exhibited potent HDAC inhibition, which is significant given the role of HDACs in cancer progression and other diseases .

2.3 Osteoblast Differentiation

Another area of interest is the compound's effect on osteoblast differentiation. Related compounds have been shown to stimulate BMP-2 production and promote osteoblast differentiation, leading to increased bone formation in animal models . This suggests a potential therapeutic application in bone regeneration and repair.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer effects of derivatives similar to this compound, compounds were tested against various cancer cell lines including HT29 (colon cancer) and DU145 (prostate cancer). The results indicated a dose-dependent reduction in cell viability, with some compounds achieving IC50 values comparable to established chemotherapeutics .

Case Study 2: HDAC Inhibition

A series of experiments were conducted to evaluate the HDAC inhibitory activity of synthesized derivatives. Compounds were tested using an enzyme-linked immunosorbent assay (ELISA) to quantify histone acetylation levels post-treatment. Results demonstrated a significant increase in acetylated histones, confirming the compounds' efficacy as HDAC inhibitors .

4. Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Biological Activity Effect Research Findings
AnticancerInhibition of EGFRSignificant reduction in cell viability in cancer lines
Histone Deacetylase InhibitionIncreased histone acetylationPotent HDAC inhibition observed
Osteoblast DifferentiationStimulation of BMP-2 productionEnhanced bone formation in vivo

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate?

The enantioselective synthesis of this compound involves a multi-step process. For instance, oxidation of allyl-substituted precursors using PdCl₂/CuCl catalysis under oxygen atmosphere yields intermediates like benzyl (S)-2-(2-oxopropyl)piperidine-1-carboxylate . Subsequent stereochemical control is achieved via Corey–Bakshi–Shibata (CBS) reduction, employing (R)-Me-CBS and BH₃-THF to introduce chiral centers . Key steps include:

  • Catalytic oxidation : PdCl₂/CuCl in DMF:H₂O under O₂, monitored by TLC for reaction completion.
  • Chiral reduction : Use of CBS reagents to ensure enantiomeric excess.
  • Purification : Column chromatography (e.g., petroleum ether:EtOAc gradients) to isolate pure products.
    Yield optimization (e.g., 85% in intermediate steps) requires strict control of temperature (25–30°C) and reaction time (4–6 hours) .

Q. What analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., δ 200.2 ppm for carbonyl groups) confirm regiochemistry and stereochemistry. Chiral centers are validated via coupling constants (e.g., 3JHH^3J_{HH} values) and NOE correlations .
  • Infrared (IR) Spectroscopy : Absorbance bands at ~1700 cm1^{-1} indicate ester and ketone functionalities .
  • Polarimetry : Optical rotation (e.g., [α]D25=7.57[α]_D^{25} = -7.57) confirms enantiopurity .
  • LC-MS : Validates molecular weight (e.g., m/z 160.1 for fragments) and purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Despite limited toxicological data, precautionary measures include:

  • Personal Protective Equipment (PPE) : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles .
  • Ventilation : Use fume hoods to avoid vapor/mist inhalation .
  • Spill Management : Contain with inert materials (e.g., sand) and dispose via licensed waste handlers .
  • Storage : Seal containers under dry, ventilated conditions away from ignition sources .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of derivatives with modified substituents?

  • Catalyst Screening : Test Pd/C or hydrogenation alternatives for debenzylation steps (e.g., 97% yield achieved with Pd/C under H₂) .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance CBS reduction efficiency .
  • Temperature Control : Maintain 25–30°C during oxidation to prevent side reactions .
  • Chiral Auxiliaries : Introduce enantiopure intermediates early to minimize racemization .

Q. How do structural modifications (e.g., substituent position) influence biological activity or reactivity?

Comparative studies of piperidine carboxylates reveal:

CompoundKey ModificationBiological Impact
Benzyl 4-oxo-2-propylpiperidine-1-carboxylatePropyl group at C2Increased lipophilicity
(R)-Benzyl 2-methyl analogChiral methyl at C2Enhanced target selectivity
Dual benzyl-substituted derivativeC2 and C4 benzyl groupsImproved membrane permeability
Substituent size and polarity directly affect pharmacokinetic properties, as shown in PubChem-derived structure-activity data .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Reproducibility Checks : Validate melting points, TgT_g, and solubility (e.g., in EtOAc or DMSO) across multiple batches .
  • Advanced Chromatography : Use HPLC with chiral columns to detect stereochemical impurities affecting stability .
  • Computational Modeling : Predict logP and pKa via tools like MarvinSketch to reconcile experimental vs. theoretical data .

Q. What mechanistic insights explain the stereochemical outcomes of CBS reductions in related syntheses?

The CBS reduction mechanism involves:

  • Borane Coordination : BH₃-THF binds to the CBS oxazaborolidine catalyst, forming a chiral Lewis acid complex.
  • Transition-State Control : The ketone substrate adopts a specific conformation, dictated by steric and electronic effects, to achieve >90% enantiomeric excess .
  • Quenching Protocols : Acidic workup (e.g., 2N HCl) prevents racemization during isolation .

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